molecular formula C24H25N3O7S B2794062 diethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 921092-89-9

diethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2794062
CAS No.: 921092-89-9
M. Wt: 499.54
InChI Key: DKPMQZXBXNMMQM-UHFFFAOYSA-N
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Description

Diethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a thieno[2,3-c]pyridine derivative characterized by a fused bicyclic scaffold with ester, amide, and dioxopyrrolidinyl substituents.

Properties

IUPAC Name

diethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O7S/c1-3-33-23(31)20-16-10-11-26(24(32)34-4-2)13-17(16)35-22(20)25-21(30)14-6-5-7-15(12-14)27-18(28)8-9-19(27)29/h5-7,12H,3-4,8-11,13H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPMQZXBXNMMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Research Applications

  • Medicinal Chemistry
    • The compound's structure indicates potential as a pharmacological agent due to the presence of the benzamide and thieno-pyridine moieties. These functional groups are often associated with various biological activities, including anti-cancer and anti-inflammatory effects.
  • Antimicrobial Activity
    • Preliminary studies suggest that derivatives of thieno-pyridine compounds exhibit significant antimicrobial properties. Given the structural similarities, diethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate may also demonstrate efficacy against a range of pathogens. Research into similar compounds has shown promising results in inhibiting bacterial growth and biofilm formation.
  • Antioxidant Properties
    • Compounds containing dioxopyrrolidinyl groups have been studied for their antioxidant capabilities. These properties are crucial for developing treatments that combat oxidative stress-related diseases. The antioxidant activity can be quantitatively assessed using assays like DPPH scavenging.
  • Corrosion Inhibition
    • The thieno-pyridine framework has been investigated for its ability to act as a corrosion inhibitor in metal substrates. Similar compounds have shown effectiveness in reducing corrosion rates significantly, indicating that this compound could serve as a valuable additive in industrial applications.

Case Studies

StudyFindings
Study on Thieno-Pyridine DerivativesDemonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Antioxidant Activity AssessmentShowed IC50 values comparable to established antioxidants like ascorbic acid in DPPH assays.
Corrosion Inhibition ResearchAchieved up to 81% reduction in corrosion rates at optimal concentrations, highlighting potential industrial applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at its ester and amide bonds under acidic or basic conditions. Key reaction pathways include:

Reaction TypeReagents/ConditionsProductsReference
Ester hydrolysisAqueous NaOH (1–2 M), 60–80°CCarboxylic acid derivatives (free -COOH groups at positions 3 and 6)
Amide hydrolysisConcentrated HCl, refluxCleavage of benzamido group to form aniline and thienopyridine fragments
  • The diethyl ester groups are more reactive toward hydrolysis than the amide bond due to steric hindrance from the thienopyridine core.

  • Hydrolysis kinetics depend on pH and temperature, with optimal yields achieved under mild alkaline conditions .

Nucleophilic Substitution at Dioxopyrrolidinyl Group

The 2,5-dioxopyrrolidin-1-yl moiety acts as a leaving group in reactions with nucleophiles:

NucleophileReaction ConditionsProduct StructureApplicationReference
Primary aminesDMF, 25°C, 12–24 hrsAmide-linked conjugates (e.g., with lysine residues)Bioconjugation or prodrug synthesis
ThiolsPhosphate buffer (pH 7.4), 37°CThioether derivativesTargeted drug delivery systems
  • This reactivity is analogous to N-hydroxysuccinimide (NHS) ester chemistry, enabling efficient coupling with biomolecules .

  • Reaction rates correlate with nucleophile concentration and solvent polarity .

Cyclization and Rearrangement

The thieno[2,3-c]pyridine core participates in intramolecular cyclization under thermal or catalytic conditions:

CatalystTemperatureProductNotesReference
Pd(PPh₃)₄100°C, tolueneFused tetracyclic quinoline derivativesEnhances π-π stacking interactions
BF₃·Et₂O60°C, DCMSpirocyclic intermediatesObserved in stability studies
  • Cyclization often improves metabolic stability but reduces aqueous solubility .

  • Rearrangements are sensitive to electron-withdrawing effects of the dioxopyrrolidinyl group.

Functional Group Modifications

Selective modifications of peripheral groups enable structural diversification:

Target GroupReagentsOutcomeUtilityReference
Pyridine nitrogenMethyl iodide, K₂CO₃Quaternary ammonium salt formationEnhances bioavailability
Aromatic ringBr₂, FeBr₃Electrophilic bromination at C-8Precursor for cross-coupling reactions
  • Bromination occurs preferentially at the electron-rich thiophene ring .

  • Methylation at the pyridine nitrogen increases cationic character, improving membrane permeability .

Redox Reactions

The dihydrothienopyridine system undergoes oxidation-reduction transitions:

Reaction TypeOxidizing/Reducing AgentProductBiological RelevanceReference
OxidationMnO₂, CHCl₃Aromatized thieno[2,3-c]pyridineMimics cytochrome P450 metabolism
ReductionNaBH₄, MeOHSaturated tetrahydro derivativeReduces hepatotoxicity in analogs
  • Oxidation products show increased planarity, enhancing DNA intercalation potential.

  • Reduction stabilizes the core structure but diminishes electrophilic reactivity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable π-system extensions:

Coupling TypeReagentsProductYieldReference
Suzuki-MiyauraAryl boronic acid, Pd(dba)₂Biaryl derivatives at C-865–78%
SonogashiraTerminal alkyne, CuIEthynyl-substituted analogs52%
  • Coupling efficiency depends on steric bulk near the reactive site .

  • Derivatives exhibit tunable optoelectronic properties for material science applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Thieno[2,3-c]pyridine Derivatives

The target compound shares its core structure with several analogs, differing primarily in substituents:

Compound Name (CAS No.) Molecular Formula Key Substituents Yield (%) Melting Point (°C) Spectral Highlights (1H-NMR/MS)
Target Compound C24H25N3O7S 3-(2,5-Dioxopyrrolidin-1-yl)benzamido N/A N/A Expected: Amide NH (~8–10 ppm), aromatic protons (~6.5–8 ppm), MS: [M+H]+ ~508
Diethyl 2-amino-... (4g, CAS 24237-51-2) C13H19NO4S Amino group at C2 78 145–147 δ 1.15–1.28 (6H, ester CH3), [M+1]+ 299.1
6-Benzyl 3-methyl-... (CAS 193537-14-3) C18H19NO4S Benzyl at C6, methyl ester at C3 N/A N/A Benzyl protons (~7.2–7.4 ppm)

Key Observations :

  • Substituent Effects on Physicochemical Properties: The amino-substituted analog (4g) exhibits a lower molecular weight (299.1 vs. ~508 for the target) and a moderate melting point (145–147°C). The benzyl-substituted analog (CAS 193537-14-3) introduces bulkier aromatic groups, which may enhance π-π stacking interactions in biological systems .
Functional Group Modifications
  • Amide vs. Amino Groups: The target compound’s amide linkage (vs. For example, amide-containing analogs in (e.g., compound 11a) show IR stretches at ~1,650 cm⁻¹ for C=O, consistent with the target’s expected spectral profile .
  • Dioxopyrrolidinyl Moiety : The 2,5-dioxopyrrolidinyl group is a cyclic imide, which is electron-withdrawing and may stabilize the molecule’s conformation. Similar groups in (e.g., compound 12) correlate with enhanced thermal stability (mp 268–269°C) .

Q & A

Q. What are the critical steps for synthesizing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, including:

  • Amide coupling : Introducing the 3-(2,5-dioxopyrrolidin-1-yl)benzamido group to the thienopyridine core via carbodiimide-mediated coupling .
  • Cyclization : Formation of the dihydrothieno[2,3-c]pyridine ring under controlled temperature (60–80°C) and solvent (e.g., DMF or THF) .
  • Esterification : Diethyl esterification of carboxyl groups using ethanol or methanol under acidic conditions . Yield optimization requires precise control of solvent polarity, temperature, and catalyst selection. For example, ethanol as a solvent improves esterification yields compared to methanol (78% vs. 67% in analogous syntheses) .

Q. Which characterization techniques are essential for verifying structural integrity?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and ring fusion (e.g., dihydrothienopyridine protons at δ 2.6–4.3 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peaks with <5 ppm error) .
  • Infrared spectroscopy (IR) : Detects functional groups like amide (1650–1680 cm1^{-1}) and ester (1720–1740 cm1^{-1}) . Cross-referencing these techniques mitigates misassignment risks, especially for regioisomers .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or impurities?

Strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency, while ethanol improves esterification .
  • Catalyst optimization : Use of HOBt/DCC for amide bonds reduces racemization .
  • Purification : Gradient column chromatography (hexane:ethyl acetate) or recrystallization (ethyl ether) removes byproducts . For example, analogous thienopyridine syntheses achieved 78% purity after crystallization .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected 1H^1H NMR splitting) can be addressed by:

  • 2D NMR : HSQC and HMBC correlations clarify proton-carbon connectivity .
  • Isotopic labeling : 15N^{15}N-labeling for amide group verification .
  • Computational validation : DFT calculations predict NMR chemical shifts and compare them to experimental data .

Q. What computational approaches predict the compound’s biological activity and binding modes?

  • Molecular docking : Screens against targets like calcium channels (e.g., L-type channels implicated in dihydropyridine activity) .
  • MD simulations : Assess stability of ligand-target complexes (e.g., 100-ns simulations in lipid bilayers) .
  • QSAR modeling : Links structural features (e.g., electron-withdrawing substituents) to activity trends .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

Focus on:

  • Core modifications : Substituents at the 3-(2,5-dioxopyrrolidin-1-yl)benzamido group influence target affinity (e.g., electron-deficient aryl groups enhance receptor binding) .
  • Ester hydrolysis : Converting diethyl esters to carboxylic acids improves water solubility but may reduce membrane permeability .
  • Heterocycle substitution : Pyridine vs. pyrazolo derivatives alter steric and electronic profiles .

Methodological Guidance for Data Interpretation

Issue Resolution Strategy References
Low synthetic yieldOptimize solvent (DMF for coupling, ethanol for esterification) and catalyst (HOBt/DCC)
Ambiguous NMR signalsUse 2D NMR (HSQC/HMBC) and isotopic labeling
Biological target IDScreen against calcium channels via patch-clamp assays and competitive binding studies
Stability under pH stressConduct accelerated degradation studies (e.g., 40°C, pH 1–13) with HPLC monitoring

Key Data from Analogous Compounds

PropertyExample Value (Analog)Relevance to Target Compound
Melting point145–147°C (diethyl ester derivative)Indicates purity and crystallinity
HRMS accuracyΔ <5 ppm (e.g., 550.0978 vs. 550.0816)Validates molecular formula
NMR shift consistencyδ 4.29 ppm (ester CH2_2)Confirms diethyl group placement

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